(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid
Description
The compound "(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid" is a structurally complex molecule featuring a 7-chloroquinoline core linked to a phenylvinyl group, with dual thioether bonds connecting a 3-methoxy-3-oxopropyl moiety and a propanoic acid terminus.
Properties
IUPAC Name |
3-[(S)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFCFISWSRFDG-KPPJJKTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid is a complex organic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a quinoline moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C25H24ClNO4S2. The compound features a chloroquinoline ring, which contributes to its biological properties.
Anticancer Properties
Several studies have indicated that compounds containing quinoline derivatives exhibit significant anticancer activity. For instance, the presence of the 7-chloroquinoline moiety in this compound suggests potential inhibition of cancer cell proliferation. Research has shown that quinoline derivatives can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
A study conducted on similar quinoline derivatives showed that they effectively inhibited the growth of human breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to cell cycle arrest and apoptosis induction via mitochondrial pathways .
Antimicrobial Activity
Quinoline-based compounds have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The thioether groups in this compound may enhance its lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Research Findings:
In vitro assays demonstrated that derivatives similar to (S,E)-3 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is well-documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Evidence from Studies:
Research has shown that compounds with similar structures can significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Data Tables
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid is its potential as an antimicrobial agent. The presence of the chloroquinoline moiety is particularly significant, as compounds with this structure have been documented to exhibit activity against various pathogens, including bacteria and protozoa.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chloroquine possess enhanced antimicrobial properties when modified with vinyl and thiol groups, similar to those present in this compound .
Anticancer Properties
The compound's structure suggests potential anticancer applications. The vinyl phenyl and chloroquinoline groups could interact with cellular mechanisms involved in cancer proliferation.
Research Findings : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways . Further investigation into this compound is warranted to explore its efficacy against specific cancer types.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. The compound's thioether and carboxylic acid functionalities may allow it to act as a competitive inhibitor for certain enzymes.
Example : Research into similar compounds has shown that thioether-containing molecules can effectively inhibit enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .
Potential Side Effects and Toxicity
While the therapeutic potential is significant, it is crucial to consider the safety profile of this compound. Toxicological studies are necessary to assess any adverse effects associated with its use.
Comparison with Similar Compounds
Sodium (E)-3-(((3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoate (MK-571 Sodium Salt)
Structural Similarities and Differences :
- Core Structure: Both compounds share the 7-chloroquinoline-vinylphenyl backbone and dual thioether linkages.
- Substituent Variation: The target compound has a 3-methoxy-3-oxopropyl group, whereas MK-571 sodium salt replaces the methoxy group with a dimethylamino moiety.
Physicochemical and Pharmacokinetic Properties :
Key Findings :
- Both compounds exhibit poor water solubility and low gastrointestinal absorption, limiting oral bioavailability.
- MK-571 sodium salt is a confirmed P-glycoprotein (P-gp) substrate, suggesting that the target compound may also interact with efflux transporters, further reducing bioavailability .
- The dimethylamino group in MK-571 may enhance cellular uptake compared to the methoxy group in the target compound, though this requires experimental validation.
3-(2-Methoxyphenyl)propanoic Acid
Structural Comparison :
- Core Motif: Shares the propanoic acid group but lacks the quinoline-vinylphenyl and thioether substituents.
- Complexity : The target compound’s extended structure likely confers higher molecular weight and lower solubility.
Functional Implications :
- Drug-Likeness: Simpler analogs like this may score higher on Lipinski’s Rule of Five due to lower molecular weight and fewer rotatable bonds, but they lack the specificity conferred by the quinoline-thioether framework .
Ethyl 3-(2-Furyl)propanoate and Related Esters
Structural Relevance :
- These esters (e.g., ethyl 3-(2-furyl)propanoate) share the propanoate backbone but incorporate furan rings instead of quinoline systems .
Pharmacokinetic and Mechanistic Considerations
- Efflux Transporters : The target compound’s structural similarity to MK-571 sodium salt implies interaction with ABC transporters like P-gp and BCRP, which are critical in intestinal drug efflux .
- Therapeutic Potential: Quinoline derivatives are frequently investigated in cancer research (e.g., ferroptosis induction in OSCC), suggesting that the target compound could be optimized for selective cytotoxicity .
Preparation Methods
Multi-Step Organometallic Synthesis
The primary industrial method involves a sequence of nucleophilic substitutions, organometallic additions, and hydrolysis steps. A lanthanide metal catalyst (e.g., LaCl₃·LiCl) is critical for controlling stereochemistry and minimizing ketone byproducts.
Reaction Scheme:
-
Formation of Thioacetate Intermediate :
-
Grignard Addition :
-
Ester Hydrolysis :
Enzymatic Resolution for Stereochemical Control
An alternative approach uses lipase-mediated enantioselective hydrolysis to obtain the (S,E)-configuration:
| Parameter | Value |
|---|---|
| Substrate | 3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester |
| Enzyme | Lipase (Pseudomonas sp.) |
| Conditions | 40°C, pH 7.5, Triton X-100 |
| Yield | 95% target product |
| Byproduct | 2% 120386-00-7 (unwanted isomer) |
This method reduces racemization risks compared to traditional base-catalyzed hydrolysis.
Critical Process Parameters and Optimization
Solvent Systems and Temperature Ranges
Optimal solvent combinations and thermal profiles were determined through design-of-experiments (DoE):
| Step | Solvent Composition | Temperature Range | Impurity Profile |
|---|---|---|---|
| Thioacetate Formation | THF:Toluene (1:1) | -30°C to 25°C | <0.5% bromo-byproduct |
| Grignard Reaction | 2-MeTHF | -30°C → 0°C (ramp) | <0.3% (R,E)-ketone |
| Crystallization | Ethyl acetate/hexane (3:1) | 0°C → 25°C (gradient) | 99.8% purity |
Data from demonstrate that 2-methyltetrahydrofuran outperforms traditional ethers in reaction rate and safety.
Purification and Analytical Control
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane:ethyl acetate 4:1 → 1:2 gradient) or preparative HPLC:
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| Analytical HPLC | C18, 5 μm, 250 × 4.6 mm | Acetonitrile/0.1% TFA | 12.3 |
| Preparative HPLC | C18, 10 μm, 250 × 21.2 mm | MeOH:H₂O (75:25) | 18–22 |
Spectroscopic Characterization
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=8.5 Hz, 1H, quinoline-H), 7.92 (d, J=16 Hz, 1H, vinyl-H), 3.72 (s, 3H, OCH₃).
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Reactor Design
Pilot-scale studies (10–100 kg batches) implemented continuous flow systems to enhance heat transfer during exothermic Grignard steps:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hr | 45–60 min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 5 kg/day | 50 kg/day |
Waste Stream Management
-
Solvent Recovery : 85–90% THF and toluene recycled via distillation.
-
Metal Scavenging : La³+ residues removed to <10 ppm using chelating resins.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Factor (E-factor) |
|---|---|---|---|---|
| Organometallic | 78 | 99.8 | 12,500 | 18.7 |
| Enzymatic | 95 | 99.5 | 9,800 | 8.2 |
| Hybrid (Flow + Batch) | 87 | 99.6 | 10,200 | 12.4 |
Data synthesized from indicate enzymatic routes offer superior sustainability but require specialized biocatalyst handling.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the quinoline-vinyl-phenyl core structure of this compound?
- Methodological Answer : The quinoline-vinyl-phenyl core can be synthesized via Heck coupling or Wittig reactions. For example, coupling 7-chloroquinoline-2-carbaldehyde with styrene derivatives under palladium catalysis (e.g., Pd(OAc)₂) generates the vinyl linkage. Thiol-ene click chemistry may then introduce sulfur-containing side chains . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC.
Q. How can researchers confirm the stereochemical configuration (S,E) of the compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, NOESY NMR can detect spatial proximity between the quinoline proton and vinyl group to verify the E-configuration. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve the S-configuration at the thioether center .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products (e.g., hydrolysis of the methyl ester or thioether bonds) .
Advanced Research Questions
Q. How can researchers optimize bioavailability given its low gastrointestinal (GI) absorption?
- Methodological Answer :
- Salt Formation : Convert the free acid to a sodium salt (as in ) to improve aqueous solubility (e.g., log P = 2.38 for the sodium salt vs. higher for the free acid).
- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance intestinal permeability .
Q. What experimental approaches address contradictions in reported log P values?
- Methodological Answer : Consensus log P calculations (e.g., averaging iLOGP, XLOGP3, and WLOGP) resolve discrepancies arising from different algorithms. Experimental validation via shake-flask partitioning (octanol/water) under controlled pH (e.g., pH 7.4) is critical .
Q. How does the compound’s P-glycoprotein (P-gp) substrate status impact in vivo efficacy?
- Methodological Answer : Co-administration with P-gp inhibitors (e.g., verapamil) in rodent models can assess whether P-gp efflux limits brain or tumor penetration. Radiolabeled analogs (³H or ¹⁴C) enable quantitative biodistribution studies .
Data-Driven Research Challenges
Q. How to design structure-activity relationship (SAR) studies for modifying bioactivity?
- Methodological Answer :
- Core Modifications : Replace the quinoline with isoquinoline or naphthyridine to assess antiviral/anticancer activity.
- Side-Chain Variations : Use DCC/NHS coupling (as in ) to introduce alkyl/aryl amines at the propanoic acid moiety. Test derivatives in cytotoxicity assays (e.g., IC₅₀ against HeLa or MCF-7 cells) .
Q. What degradation pathways dominate under physiological conditions?
- Methodological Answer : Forced degradation studies (acidic/basic/oxidative conditions) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
